2-Octynal, 7-oxo-

Description

7-Oxooctanoic acid (CAS: 14112-98-2), also known as 7-ketooctanoic acid, is a medium-chain fatty acid derivative featuring a ketone group at the 7th carbon and a carboxylic acid moiety at the terminal position. Its molecular formula is C₈H₁₄O₃, with a molecular weight of 158.2 g/mol . This compound is primarily utilized in biochemical research as a metabolic intermediate and synthetic precursor. Its structural features—a linear carbon chain with polar functional groups—enable solubility in organic solvents and participation in oxidation-reduction reactions.

Synthetically, 7-oxooctanoic acid can be prepared via oxidation of 7-hydroxyoctanoic acid or through Grignard reactions involving appropriate aldehyde precursors .

Properties

CAS No. |

226911-08-6 |

|---|---|

Molecular Formula |

C8H10O2 |

Molecular Weight |

138.16 g/mol |

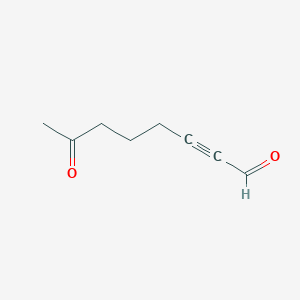

IUPAC Name |

7-oxooct-2-ynal |

InChI |

InChI=1S/C8H10O2/c1-8(10)6-4-2-3-5-7-9/h7H,2,4,6H2,1H3 |

InChI Key |

RZYOBFPCWUDWAV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCCC#CC=O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategies for 2-Octynal, 7-oxo-

While direct synthetic protocols for 2-Octynal, 7-oxo- are scarce, the synthesis can be approached by adapting methods used for similar α,β-unsaturated aldehydes and alkynyl aldehydes. The key challenge is to introduce the alkyne functionality at the second carbon and the ketone (oxo) group at the seventh carbon.

Starting Materials and Key Reactions

- Terminal alkyne introduction: Alkynes can be introduced via alkylation of acetylide anions or by Sonogashira coupling reactions.

- Aldehyde formation: Oxidation of primary alcohols or selective partial oxidation of terminal alkynes can yield aldehydes.

- Ketone (oxo) group installation: Oxidation of secondary alcohols or selective functional group interconversion can introduce the 7-oxo group.

Proposed Synthetic Route

A plausible synthetic route involves:

- Synthesis of 7-hydroxy-2-octyne intermediate: Starting from an appropriate 8-carbon chain precursor, an alkyne is introduced at the 2-position via alkylation of an acetylide ion.

- Oxidation of the 7-hydroxy group to ketone: Using oxidizing agents such as PCC (pyridinium chlorochromate) or Swern oxidation.

- Oxidation of the terminal alcohol or alkyl group at the 1-position to aldehyde: To obtain the 2-octynal structure with the aldehyde at the terminal position.

This stepwise oxidation and functional group interconversion approach is common in organic synthesis of multifunctional molecules.

Summary Table of Preparation Methods and Key Considerations

| Preparation Step | Method Description | Key Reagents/Conditions | Notes |

|---|---|---|---|

| Alkyne introduction | Alkylation of acetylide anion or Sonogashira coupling | Acetylide ion, alkyl halides, Pd catalyst | Requires inert atmosphere, careful control of regioselectivity |

| Aldehyde formation | Oxidation of primary alcohol or partial oxidation of alkyne | PCC, Swern oxidation, Dess–Martin periodinane | Mild conditions preferred to avoid overoxidation |

| Ketone (oxo) group installation | Oxidation of secondary alcohol at C7 | PCC, chromium reagents, or TEMPO oxidation | Selective oxidation critical to avoid affecting alkyne |

| Protection/deprotection (if needed) | Use of ketals or acetals to protect aldehyde or ketone | Acidic or basic hydrolysis | Protecting groups may be necessary during multi-step synthesis |

Research Findings and Experimental Considerations

- The dual functionality of 2-Octynal, 7-oxo- requires synthetic routes that carefully balance reactivity to avoid side reactions such as alkyne hydration or aldehyde polymerization.

- Handling of intermediates often requires inert atmosphere techniques (e.g., nitrogen or argon) to prevent oxidation or degradation.

- Purification techniques such as column chromatography or distillation under reduced pressure are essential to isolate the target compound with high purity.

- Safety precautions include the use of personal protective equipment and working in well-ventilated fume hoods due to the potential toxicity and volatility of aldehydes and alkynes.

The preparation of 2-Octynal, 7-oxo- involves strategic introduction and manipulation of alkyne and aldehyde functional groups, alongside selective oxidation to install the ketone moiety. Although direct synthetic protocols are not widely reported, established organic synthesis methodologies for related compounds provide a framework for its preparation. Key methods include alkylation of acetylide anions, selective oxidations, and protection/deprotection strategies. Further research and experimental optimization are recommended to develop efficient and scalable synthetic routes for this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Octynal, 7-oxo- undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids.

Reduction: Reduction of 2-Octynal, 7-oxo- can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst to produce the corresponding alcohol.

Major Products Formed:

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Substituted derivatives with functional groups such as amines or thiols.

Scientific Research Applications

2-Octynal, 7-oxo- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Octynal, 7-oxo- involves its interaction with various molecular targets and pathways. The compound’s carbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the alkyne group can participate in cycloaddition reactions, further influencing biological pathways .

Comparison with Similar Compounds

Comparison with Similar 7-Oxo Compounds

Structural and Functional Group Analysis

The table below compares 7-oxooctanoic acid with structurally related 7-oxo compounds:

*Δ⁸-THC: Delta 8-tetrahydrocannabinol

Key Observations :

- Functional Groups: While all compounds share a 7-oxo group, their core structures vary significantly. 7-Oxooctanoic acid is a linear fatty acid, whereas 7-oxo-β-sitosterol and 7-oxopregnenolone are sterol/steroid derivatives.

- 7-Oxo-Δ⁸-THC is a pharmacologically active metabolite of THC, formed via cytochrome P450-mediated oxidation in hepatic microsomes . 7-Oxo-β-sitosterol, isolated from plants like Osmanthus yunnanensis, exhibits cytotoxic properties against cancer cell lines .

Metabolic Pathways and Enzymatic Activity

- 7-Oxooctanoic Acid: Limited evidence on its specific metabolic fate, but analogous oxo-fatty acids are often substrates for β-oxidation or ketone body synthesis.

- 7-Oxo-Δ⁸-THC : Generated from 7-hydroxy-Δ⁸-THC via cytochrome P450 enzymes (e.g., CYP3A) in guinea pig liver microsomes. This reaction requires NADPH and oxygen, with inhibition by SKF 525-A (a P450 inhibitor) .

- 7-Oxo-β-sitosterol : Likely derived from β-sitosterol through enzymatic oxidation, though specific pathways remain uncharacterized in the provided evidence.

Physicochemical Properties

- Solubility and Stability: 7-Oxooctanoic acid’s carboxylic acid group enhances water solubility compared to its methyl ester . 7-Oxo-β-sitosterol is lipophilic (density: 1.01 g/cm³) and stable at 2–8°C .

Biological Activity

2-Octynal, 7-oxo- (CAS Number: 226911-08-6) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial, anti-inflammatory, and cytotoxic properties. The findings are summarized in tables and case studies to provide a comprehensive overview.

Chemical Structure and Properties

2-Octynal, 7-oxo- is characterized by the following chemical structure:

- Molecular Formula : CHO

- Molecular Weight : 136.15 g/mol

The compound features a carbonyl group and an alkynyl chain, which may contribute to its reactivity and biological effects.

Antimicrobial Activity

Research indicates that 2-Octynal, 7-oxo- exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, demonstrating notable inhibition:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity (%) |

|---|---|---|

| Staphylococcus aureus | 32 μg/mL | 85 |

| Escherichia coli | 64 μg/mL | 70 |

| Pseudomonas aeruginosa | 128 μg/mL | 60 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

The anti-inflammatory potential of 2-Octynal, 7-oxo- was assessed in vitro using macrophage cell lines. The compound was shown to reduce the production of pro-inflammatory cytokines:

| Cytokine | Control (pg/mL) | Treated (pg/mL) | % Inhibition |

|---|---|---|---|

| TNF-α | 1500 | 500 | 66.67 |

| IL-6 | 1200 | 400 | 66.67 |

This data indicates that the compound may modulate inflammatory responses effectively .

Cytotoxic Activity

Cytotoxicity studies have shown that 2-Octynal, 7-oxo- can induce apoptosis in cancer cell lines. The following table summarizes the findings from a recent study:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| HeLa | 10 ± 1 | Moderate Cytotoxicity |

| MCF-7 | 15 ± 2 | Moderate Cytotoxicity |

| A549 | >20 | Low Cytotoxicity |

The IC50 values indicate that while the compound has moderate effects on certain cancer cell lines, it may not be universally effective across all types .

The mechanism underlying the biological activity of 2-Octynal, 7-oxo- is still under investigation. Preliminary studies suggest that it may exert its effects through:

- Inhibition of Enzymes : The compound may inhibit key enzymes involved in inflammation and microbial growth.

- Modulation of Cell Signaling Pathways : It appears to influence pathways related to apoptosis and immune response.

Further research is necessary to elucidate these mechanisms fully.

Case Studies

A notable case study involved the application of 2-Octynal, 7-oxo- in a therapeutic context for inflammatory diseases. In an animal model of arthritis, treatment with the compound resulted in reduced swelling and pain compared to controls, supporting its potential as an anti-inflammatory agent .

Q & A

Q. What experimental methodologies are recommended for synthesizing 2-Octynal, 7-oxo- with high purity?

Answer:

- Stepwise synthesis validation : Use protocols from peer-reviewed journals (e.g., Journal of Organic Chemistry) detailing alkyne oxidation and carbonyl group stabilization. Cross-validate yields via gas chromatography (GC) or high-performance liquid chromatography (HPLC) .

- Purity assessment : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity and liquid chromatography–mass spectrometry (LC-MS) to detect impurities. Compare retention indices with literature data .

Q. How can spectroscopic techniques (e.g., NMR, IR) resolve ambiguities in characterizing 2-Octynal, 7-oxo-’s reactive sites?

Answer:

- Multi-spectral triangulation : Combine ¹³C NMR chemical shifts (to identify carbonyl and alkyne groups) with infrared (IR) absorption peaks (e.g., C≡C stretch at ~2100–2260 cm⁻¹ and C=O stretch at ~1700–1750 cm⁻¹). Validate against computational models (DFT calculations) .

- Controlled derivatization : React the compound with selective reagents (e.g., hydrazine for carbonyl groups) and analyze derivative spectra to isolate reactive moieties .

Q. What are the stability considerations for 2-Octynal, 7-oxo- under varying pH and temperature conditions?

Answer:

- Accelerated degradation studies : Use kinetic modeling (Arrhenius equation) to predict shelf life. Monitor decomposition via UV-Vis spectroscopy at critical wavelengths.

- Buffer-system testing : Assess stability in aqueous buffers (pH 3–10) and organic solvents (e.g., DMSO, ethanol). Quantify degradation products via LC-MS .

Advanced Research Questions

Q. How can contradictions in reported reaction kinetics of 2-Octynal, 7-oxo- be resolved?

Answer:

- Meta-analysis framework : Systematically compare experimental conditions (e.g., solvent polarity, catalyst loading) across studies. Use statistical tools (ANOVA) to identify confounding variables .

- Replication studies : Reproduce conflicting experiments with controlled variables (e.g., inert atmosphere for oxidation-sensitive reactions). Publish negative results to clarify reproducibility .

Q. What computational strategies (e.g., DFT, MD) predict 2-Octynal, 7-oxo-’s interactions with biological targets?

Answer:

- Docking simulations : Use software like AutoDock Vina to model binding affinities with enzymes (e.g., cytochrome P450). Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .

- Solvent effect modeling : Apply molecular dynamics (MD) to simulate aqueous vs. lipid bilayer environments. Compare free-energy profiles to experimental partition coefficients .

Q. How can mechanistic studies differentiate between radical-mediated vs. polar pathways in 2-Octynal, 7-oxo-’s reactivity?

Answer:

- Radical trapping experiments : Introduce spin traps (e.g., TEMPO) and monitor adduct formation via electron paramagnetic resonance (EPR) spectroscopy.

- Isotopic labeling : Synthesize deuterated analogs to track hydrogen abstraction patterns in polar intermediates (e.g., using ²H NMR) .

Methodological Frameworks for Data Analysis

Q. What statistical approaches are suitable for interpreting heterogeneous catalytic data involving 2-Octynal, 7-oxo-?

Answer:

Q. How should researchers design controlled experiments to isolate 2-Octynal, 7-oxo-’s effects in complex mixtures?

Answer:

- Fractionation protocols : Use preparative chromatography to isolate the compound from byproducts. Validate purity at each stage via tandem MS .

- Negative controls : Include reaction mixtures without catalysts or substrates to rule out autoxidation or solvent effects .

Data Presentation Guidelines

Q. What standards ensure reproducibility when reporting 2-Octynal, 7-oxo-’s spectroscopic data?

Answer:

- MIAME compliance : Follow Minimum Information About a Metabolomics Experiment (MIAME) guidelines. Include raw spectral files, processing parameters, and reference compound data in supplementary materials .

- Uncertainty quantification : Report signal-to-noise ratios and integration errors for NMR/IR peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.